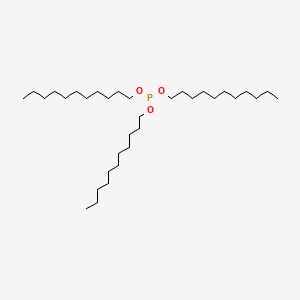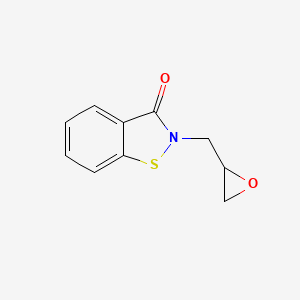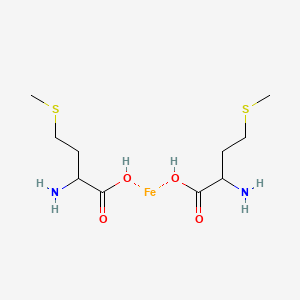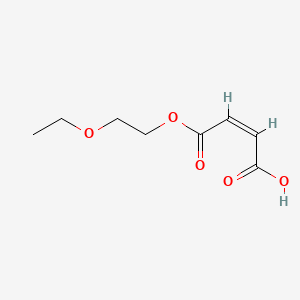
Trisundecyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisundecyl phosphite is a trialkyl phosphite compound, characterized by its clear liquid form. It is widely used as a heat and color stabilizer in various polymers such as acrylonitrile butadiene styrene, polyethylene terephthalate, polyvinyl chloride, polycarbonate, and polyurethanes . The compound is known for its effectiveness in enhancing the stability and longevity of these materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trisundecyl phosphite typically involves the reaction of phosphorus trichloride with undecanol under controlled conditions. The reaction is carried out in the presence of a base to neutralize the hydrochloric acid formed during the process. Common bases used include sodium hydroxide or triethylamine. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for efficient and economical production, with the ability to control reaction parameters precisely. The use of microreactors in continuous flow systems has been shown to significantly reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions: Trisundecyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to trisundecyl phosphate using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions with halides or other electrophiles, forming new phosphite derivatives.
Major Products: The major products formed from these reactions include trisundecyl phosphate, trisundecyl phosphine oxide, and various substituted phosphites .
Applications De Recherche Scientifique
Trisundecyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation during processing and long-term use.
Biology: The compound is utilized in the synthesis of biologically active phosphorous-containing compounds.
Medicine: this compound derivatives are explored for their potential use in drug delivery systems and as antioxidants in pharmaceutical formulations.
Industry: It is employed as an additive in lubricants and as a stabilizer in various industrial processes
Mécanisme D'action
The primary mechanism of action of trisundecyl phosphite involves its antioxidant properties. It functions by decomposing hydroperoxides, thereby preventing the oxidative degradation of polymers. The compound’s effectiveness as an antioxidant is influenced by its structure and the nature of the substrate it stabilizes. This compound can also act as a chain-breaking antioxidant by reducing peroxyl radicals to alkoxyl radicals, which further react with the phosphite to terminate the radical chain oxidation .
Comparaison Avec Des Composés Similaires
- Triisodecyl phosphite
- Triphenyl phosphite
- Trioctyl phosphite
Comparison: Trisundecyl phosphite is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and reactivity. Compared to triisodecyl phosphite, this compound offers better stability and compatibility with a wider range of polymers. Triphenyl phosphite, on the other hand, is more commonly used in applications requiring higher thermal stability but lacks the same level of compatibility with certain polymers. Trioctyl phosphite is similar in function but has different solubility and reactivity profiles due to its shorter alkyl chains .
Propriétés
Numéro CAS |
94133-78-5 |
|---|---|
Formule moléculaire |
C33H69O3P |
Poids moléculaire |
544.9 g/mol |
Nom IUPAC |
triundecyl phosphite |
InChI |
InChI=1S/C33H69O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-33H2,1-3H3 |
Clé InChI |
UKPASDNOVTUNJT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOP(OCCCCCCCCCCC)OCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)







